Dialuminium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

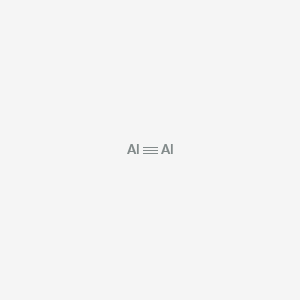

Dialuminium is a diatomic aluminium.

科学的研究の応用

CO2 Fixation and Catalytic Reduction

A significant application of dialuminium is in the fixation and catalytic reduction of CO2, where organoaluminium complexes containing a formal aluminium double bond, known as dialumene, are employed. These complexes demonstrate the capability to fix CO2 and reduce it to value-added products, such as formic acid equivalents, without relying on traditional aluminium-hydride-based cycles. This approach not only contributes to addressing the rising CO2 levels in the Earth's atmosphere but also advances the development of novel organoaluminium complexes for industrial catalysis (Weetman et al., 2019).

Crystal Structure Analysis

Dialuminium compounds also play a crucial role in crystallography, providing insights into complex crystal structures. For instance, the synthesis of single crystals of tetraisobutybis(μ2-triphenylacetato-κO:κO′)dialuminium has facilitated the understanding of interactions between aluminium and organic ligands, contributing to the development of materials with desired chemical and physical properties (Vinogradov et al., 2019).

Bridging Ethyl Complexes

Research on bridging ethyl complexes of aluminium showcases the potential of dialuminium compounds in the synthesis of unique organometallic structures. These complexes exhibit distinctive reactivity and properties, expanding the repertoire of aluminium-based compounds for various applications, including catalysis and materials science (Yu et al., 2001).

Photoluminescence and Phosphor Materials

Dialuminium is integral to the development of phosphor materials, such as europium-doped tristrontium dialuminium oxide, which exhibit strong photoluminescence. These materials are promising for applications in lighting and displays, where efficient and durable phosphors are critical (Yang et al., 2016).

Ring-Opening Polymerization Catalysts

In polymer science, dialuminium complexes have been investigated as catalysts for the ring-opening polymerization of lactide, demonstrating the potential for more efficient and environmentally friendly polymer production methods. Such research highlights the utility of dialuminium compounds in facilitating polymerization reactions, which are foundational to the synthesis of biodegradable plastics (Normand et al., 2013).

特性

製品名 |

Dialuminium |

|---|---|

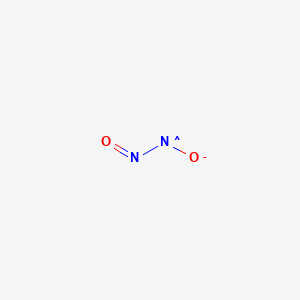

分子式 |

Al2 |

分子量 |

53.963077 g/mol |

IUPAC名 |

alumanylidynealumane |

InChI |

InChI=1S/2Al |

InChIキー |

QSDQMOYYLXMEPS-UHFFFAOYSA-N |

正規SMILES |

[Al]#[Al] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)

![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)

![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)

![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)